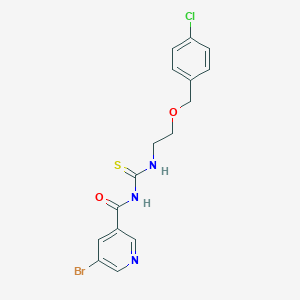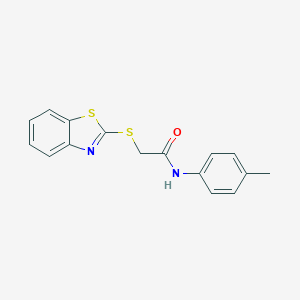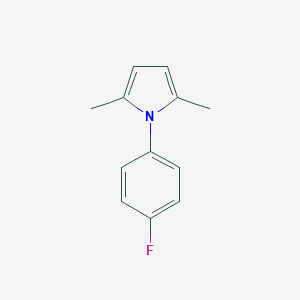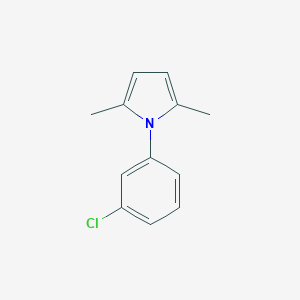
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide is a synthetic organic compound with the molecular formula C16H15BrClN3O2S and a molecular weight of 428.7 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with nicotinamide, 5-bromo-2-chlorobenzyl chloride, and 2-(4-chlorobenzyl)oxyethylamine.
Reaction Conditions: The reaction typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature.
Industrial Production: Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions. Common reagents include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide include:
5-bromo-2-chlorobenzoic acid: This compound shares the bromine and chlorine substituents but differs in its functional groups and overall structure.
5-bromo-2-chloro-4’-ethoxydiphenylmethane: This compound has a similar bromine and chlorine substitution pattern but differs in its ether linkage and overall structure.
5-bromo-2-chloro-N-methylbenzamide: This compound is structurally related but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[2-[(4-chlorophenyl)methoxy]ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2S/c17-13-7-12(8-19-9-13)15(22)21-16(24)20-5-6-23-10-11-1-3-14(18)4-2-11/h1-4,7-9H,5-6,10H2,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVVKVICJKAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCNC(=S)NC(=O)C2=CC(=CN=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461964.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461967.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461975.png)
![2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461983.png)
![2-amino-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461986.png)



![N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide](/img/structure/B462081.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462095.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462099.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B462115.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B462186.png)
